(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): An In-Depth Technical Guide for Chiral Analysis
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): An In-Depth Technical Guide for Chiral Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Science
In the realm of molecular science, chirality—the property of a molecule being non-superimposable on its mirror image—is a fundamental concept with profound implications, particularly in pharmacology and drug development. Enantiomers, the pairs of chiral molecules, can exhibit remarkably different physiological effects. This necessitates robust analytical methods to separate and quantify them. (+)-1-(9-Fluorenyl)ethyl chloroformate, commonly known as FLEC, has emerged as a premier chiral derivatizing agent, enabling the determination of enantiomeric composition with high sensitivity and reliability.[1][2] This guide provides a comprehensive technical overview of FLEC, from its core chemical principles to its practical applications in the laboratory.
Core Principles of FLEC Derivatization
FLEC is an enantiomerically pure compound used to convert a mixture of enantiomers into diastereomers.[1] This transformation is the cornerstone of its utility. While enantiomers possess identical physical properties, making them difficult to separate using standard chromatographic techniques, diastereomers have distinct physical and chemical characteristics.[2][3][4] This difference allows for their separation and quantification using conventional achiral stationary phases in high-performance liquid chromatography (HPLC).[1][5]
Chemical Properties of FLEC
| Property | Value |
| Chemical Name | (+)-1-(9-Fluorenyl)ethyl chloroformate |
| Synonym | (+)-FLEC |
| CAS Number | 107474-79-3 |
| Molecular Formula | C16H13ClO2 |
| Molecular Weight | 272.73 g/mol [6][7] |
| Appearance | Clear, colorless liquid[6][8] |
| Storage Temperature | 2-8°C[6][7] |
Mechanism of Action
FLEC reacts with primary and secondary amines, as well as alcohols, to form stable diastereomeric carbamates or carbonates, respectively.[3][9][10] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen or oxygen atom of the analyte attacks the electrophilic carbonyl carbon of the chloroformate group in FLEC. This results in the displacement of the chloride ion and the formation of a covalent bond.
Caption: Derivatization of a chiral analyte with (+)-FLEC.
The fluorenyl group in FLEC is a strong chromophore and fluorophore, imparting excellent detection characteristics to the resulting diastereomers, which can be analyzed using UV or fluorescence detectors with high sensitivity.[8][9][11]
Practical Application: Enantiomeric Analysis of Amino Acids
The determination of amino acid enantiomers is a critical application of FLEC, particularly in fields like peptide synthesis, food science, and biomarker discovery.[12][13][14] The following protocol outlines a typical workflow for the derivatization and HPLC analysis of amino acids using FLEC.
Experimental Protocol: FLEC Derivatization of Amino Acids
Materials:
-
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) solution (e.g., 18 mM in acetone)[7][8][15]
-
Amino acid standard or sample solution
-
Acetonitrile
-
Deionized water
-
HPLC system with a C18 reversed-phase column and a fluorescence detector
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the amino acid sample in a suitable buffer, such as 5 mM sodium tetraborate (pH 9.2).[9]
-
Derivatization Reaction:
-
Sample Dilution: Dry the reaction mixture and reconstitute it in 50 µL of an acetonitrile/water mixture (1:1, v/v). Dilute the sample with water before injection to prevent peak broadening.[9]
-
HPLC Analysis:
-
Inject the diluted sample onto a reversed-phase HPLC column.
-
Employ a gradient elution system, typically with a mobile phase consisting of an aqueous buffer (e.g., sodium citrate or phosphate) and an organic modifier like acetonitrile.[16]
-
Set the fluorescence detector to an excitation wavelength of 260 nm and an emission wavelength of 315 nm for optimal detection of the FLEC-derivatized amino acids.[18]
-
Data Analysis and Interpretation
The resulting chromatogram will show two distinct peaks corresponding to the two diastereomers formed. The elution order of the D- and L-amino acid derivatives depends on the enantiomer of FLEC used. When (+)-FLEC is used, the L-isomers of many amino acids tend to migrate faster than the corresponding D-isomers.[16] The enantiomeric excess (ee) can be calculated from the peak areas of the two diastereomers using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Caption: Workflow for chiral analysis using FLEC.
Advanced Applications and Considerations
The utility of FLEC extends beyond amino acid analysis. It is a valuable tool in various sectors of the pharmaceutical industry and research.
Pharmaceutical Analysis
In drug development, ensuring the enantiomeric purity of a chiral therapeutic agent is a regulatory requirement.[19] FLEC-based methods provide a reliable means to quantify the enantiomeric composition of drug substances and their chiral intermediates.[19]
Metabolomics
FLEC is increasingly employed in metabolomics to study the stereochemistry of endogenous molecules.[20] This is crucial for understanding biochemical pathways and identifying potential biomarkers for diseases.
Synthesis and Cost-Effectiveness
While commercially available, FLEC can be expensive, which has historically limited its widespread use to analytical laboratories.[13] However, more efficient synthesis methods have been developed, making it a more accessible reagent for broader research applications, including its use as a chiral protecting group in peptide synthesis.[13][21] The synthesis generally involves the chiral reduction of 9-acetylfluorene to produce the precursor alcohol, followed by reaction with phosgene or a phosgene equivalent like triphosgene.[11][22]
Conclusion: A Powerful Tool for Stereochemical Analysis
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) stands out as a highly effective and versatile chiral derivatizing agent. Its ability to convert enantiomers into readily separable diastereomers, combined with the high sensitivity afforded by its fluorescent tag, makes it an indispensable tool for researchers, scientists, and drug development professionals. The robust and reproducible methods developed around FLEC continue to advance our understanding and control of chirality in a multitude of scientific disciplines.
References
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195. [Link]
-
Grokipedia. Chiral derivatizing agent. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Einarsson, S., Josefsson, B., Möller, P., & Sanchez, D. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. pubs.acs.org. [Link]
-
G. A. U. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-32. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022-11-03). [Link]
-
Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571-2573. [Link]
-
Lee, T. T., & Yeung, E. S. (1995). Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate. Electrophoresis, 16(4), 504–509. [Link]
-
Camerino, M. A., Chalmers, D. K., & Thompson, P. E. (2013). (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis. Organic & Biomolecular Chemistry, 11(16), 2571–2573. [Link]
-
Einarsson, S., & Hansson, G. (1991). Automated Determination of Amino Acid Enantiomers Using Derivatization With 1-(9-Fluorenyl)Ethyl Chloroformateand Reversed-Phase Liquid Chromatography. In High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press. [Link]
-
You, L., Berman, J. S., & Anslyn, E. V. (2011). Determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors. PubMed Central, 133(42), 16736–16739. [Link]
-
Moldovan, R., Bodoki, E., & Fillet, M. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central, 11(7), 967. [Link]
-
Prior, M. F., de Jong, G. J., & Somsen, G. W. (2018). Enantioselective micellar electrokinetic chromatography of dl-amino acids using (+)-1-(9-fluorenyl)-ethyl chloroformate derivatization and UV-induced fluorescence detection. PubMed Central, 29(12), 1999–2007. [Link]
-
ResearchGate. (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis | Request PDF. (2025-08-06). [Link]
-
ResearchGate. Chromatogram of (A, B) (+)-FLEC and (C, D) (−)-FLEC derivatives of L-and D-Pro. [Link]
-
ResearchGate. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformat. (2018-05-16). [Link]
-
Moldovan, R., Bodoki, E., Servais, A. C., & Fillet, M. (2017). (+) or (-)-1-(9-fluorenyl)ethyl chloroformate as chiral derivatizing agent: A review. Journal of Chromatography A, 1513, 1–17. [Link]
-
ResearchGate. Derivatization reaction of d/l-amino acids with FLEC. [Link]
-
ResearchGate. The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). [Link]
- Google Patents.
-
Al-Amin, M., & Awad, M. K. (2020). N-Dealkylation of Amines. PubMed Central, 25(19), 4365. [Link]
-
Agilent. Analysis of Extractables & Leachables in Pharmaceutical Products. [Link]
-
Nieto, I. C., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central, 13(20), 7731-7735. [Link]
-
Kuroi, M., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]
-
Semantic Scholar. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Ashenhurst, J. (2017-02-24). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. (+)-1-(9-フルオレニル)エチル クロロホルマート 溶液 ≥18 mM in acetone, derivatization grade (chiral), LiChropur™ | Sigma-Aldrich [sigmaaldrich.com]
- 8. (+)-1-(9-FLUORENYL)ETHYL CHLOROFORMATE | 107474-79-3 [chemicalbook.com]
- 9. Enantioselective micellar electrokinetic chromatography of dl‐amino acids using (+)‐1‐(9‐fluorenyl)‐ethyl chloroformate derivatization and UV‐induced fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (+)-Fluorenylethylchloroformate (FLEC) – improved synthesis for application in chiral analysis and peptidomimetic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. (+)-1-(9-Fluorenyl)ethyl chloroformate Solution, (18 mM in Acetone), For chiral derivatization, MilliporeSigma Supelco 10 x 1 mL | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 16. Enantiomeric separation of amino acids using micellar electrokinetic chromatography after pre-column derivatization with the chiral reagent 1-(9-fluorenyl)-ethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (+)-Fluorenylethylchloroformate (FLEC)--improved synthesis for application in chiral analysis and peptidomimetic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN103408427A - 9-fluorenylmethyl chloroformate preparation method - Google Patents [patents.google.com]
